molecular formula C7H8O3 B1312782 2-Furanacetic acid, methyl ester CAS No. 4915-22-4

2-Furanacetic acid, methyl ester

Cat. No.: B1312782
CAS No.: 4915-22-4
M. Wt: 140.14 g/mol
InChI Key: QBJJDGBTFOHRFU-UHFFFAOYSA-N
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Description

2-Furanacetic acid, methyl ester is a chemical reagent of interest in organic synthesis and industrial research. As an ester derivative of a furan compound, it serves as a versatile building block for the construction of more complex molecules . Compounds within this class are frequently utilized as intermediates in pharmaceutical development and in fragrance and flavor chemistry due to structural features that can contribute to aromatic profiles . Researchers employ this and related esters in various applications, including use as a solvent in the production of polymers, resins, and coatings . This product is intended for research purposes in a controlled laboratory environment only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(furan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJJDGBTFOHRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461516
Record name 2-Furanacetic acid, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4915-22-4
Record name 2-Furanacetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4915-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanacetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies of 2 Furanacetic Acid, Methyl Ester

Esterification Reactions for 2-Furanacetic Acid, Methyl Ester Synthesis

Esterification represents the most direct route to this compound, starting from 2-furanacetic acid and methanol. This transformation can be achieved under various catalytic conditions.

The Fischer-Speier esterification is a classic and widely used method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven process is typically pushed towards the product by using an excess of the alcohol, which often serves as the solvent, or by removing the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.com This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com Various acids can be employed to catalyze this reaction.

Table 1: Common Acid Catalysts for Fischer Esterification

Catalyst Typical Conditions Reference
Sulfuric Acid (H₂SO₄) Excess methanol, reflux masterorganicchemistry.comtruman.edu
p-Toluenesulfonic Acid (TsOH) Excess methanol, reflux masterorganicchemistry.com
Hydrogen Chloride (HCl) Anhydrous HCl in methanol commonorganicchemistry.com

Density Functional Theory (DFT) calculations suggest that the acid-catalyzed esterification is a two-step reaction where the rate-controlling step is the initial protonation of the carboxylic acid's hydroxyl group, which leads to the formation of a highly reactive acylium ion. rsc.org

While direct base-catalyzed esterification of a carboxylic acid is not feasible due to the formation of a non-reactive carboxylate anion, bases play a crucial role in related transformations. The reverse reaction, base-catalyzed ester hydrolysis (saponification), is a highly efficient and irreversible process because the final step involves an acid-base reaction where a base deprotonates the newly formed carboxylic acid. chemistrysteps.com

However, base-catalyzed methods can be employed for the synthesis of esters through transesterification. A practical approach involves the reaction of an unactivated ester, such as a tert-butyl ester, with an alcohol in the presence of a base. rsc.org Mechanistic studies indicate that the base facilitates an exchange of the alkoxide group, generating a new, more reactive alkoxide that participates in the transesterification. rsc.org Another base-catalyzed approach is the reaction of an acid anhydride with an alcohol, which can proceed efficiently to form the desired ester and a carboxylate salt. youtube.com

Specific reagents have been developed to facilitate the esterification of carboxylic acids under mild conditions, often avoiding the harshness of strong acids.

Thionyl Chloride (SOCl₂)/Methanol Systems: Thionyl chloride is a highly effective reagent for converting carboxylic acids into esters. masterorganicchemistry.comlibretexts.org The reaction can proceed via two main pathways. In a two-step process, the carboxylic acid is first converted to a highly reactive acyl chloride using SOCl₂. masterorganicchemistry.com This intermediate is then isolated and subsequently reacted with methanol to yield the methyl ester. masterorganicchemistry.com Alternatively, in a one-pot method, thionyl chloride is added to a solution of the carboxylic acid in methanol. commonorganicchemistry.comcommonorganicchemistry.com In this scenario, SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which then acts as the catalyst for a Fischer-type esterification. commonorganicchemistry.com The reaction with thionyl chloride is irreversible as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape from the reaction mixture. masterorganicchemistry.com

Trimethylchlorosilane (TMSCl)/Methanol Systems: The combination of trimethylchlorosilane (TMSCl) and methanol provides a convenient and efficient system for the preparation of methyl esters from various carboxylic acids at room temperature. nih.govunirioja.es This method is compatible with a wide range of functional groups. unirioja.es The general procedure involves reacting the carboxylic acid with an excess of methanol in the presence of TMSCl. nih.govresearchgate.net This system is effective for both natural and synthetic amino acids and other functionalized carboxylic acids. nih.govresearchgate.net

Table 2: Comparison of Reagent-Specific Esterification Methods

Reagent System Key Features Advantages Reference
SOCl₂ / Methanol Forms an intermediate acyl chloride or generates HCl in situ. Irreversible reaction due to gaseous byproducts; high yields. commonorganicchemistry.commasterorganicchemistry.com

Multi-Step Synthetic Routes to this compound and its Derivatives

When 2-furanacetic acid is not a readily available starting material, multi-step syntheses are required. These routes first construct the core furan (B31954) ring and then introduce the necessary side chain.

Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. wikipedia.orgbritannica.com The synthesis of the furan ring, the core of the target molecule, can be achieved through several classic organic reactions.

Paal-Knorr Furan Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a dehydrating agent, such as phosphorus pentoxide (P₂O₅), to form the furan ring. wikipedia.org

Feist-Benary Furan Synthesis: This is another classic route that involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. The reaction proceeds through alkylation followed by dehydration of an intermediate hydroxydihydrofuran. wikipedia.org

Numerous modern synthetic methods have also been developed to generate highly functionalized furans from various starting materials, including alkynoates, 1,3-dicarbonyl compounds, and acetylenic epoxides. organic-chemistry.org

Once a suitable furan precursor is synthesized, the acetic acid methyl ester side chain must be introduced at the C2 position. This can be accomplished through various synthetic transformations. One documented strategy for preparing furan-2-ylacetates involves the dehydrogenation of monocyclic 2-alkylidenetetrahydrofurans, which are themselves formed from the cyclization of 1,3-dicarbonyl dianions. nih.gov

Other general strategies for introducing side chains onto aromatic rings can be adapted for furans. For instance, a Friedel-Crafts acylation reaction could introduce an acetyl group, which can then be further elaborated into the desired acetic acid ester side chain through reactions like the Willgerodt-Kindler reaction followed by esterification. The high reactivity of furan compared to benzene in electrophilic substitution reactions makes such transformations feasible. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of synthesizing furan esters, including this compound, is highly dependent on the careful optimization of several reaction parameters. While specific studies on the optimization of methyl 2-furanacetate are not extensively detailed in the available literature, general principles of esterification optimization are widely applicable. Key variables that are typically manipulated to enhance reaction outcomes include temperature, catalyst concentration, reactant molar ratios, and reaction time. researchgate.netuctm.edu

For instance, in the synthesis of other esters, it has been shown that increasing temperature can improve reaction rates, but excessive heat can lead to the formation of undesired byproducts, thereby reducing selectivity. scielo.brchemrxiv.org Similarly, the concentration of the acid or base catalyst must be finely tuned; a higher concentration can accelerate the reaction but may also promote side reactions. uctm.edu The molar ratio of the alcohol to the carboxylic acid (or its derivative) is another critical factor. In Fischer esterification, using a large excess of the alcohol can shift the reaction equilibrium towards the product side, increasing the yield. cerritos.edumasterorganicchemistry.com

Microwave-assisted esterification has also emerged as a method to improve efficiency, where parameters like microwave power and irradiation time are optimized to achieve high conversion rates in shorter periods. researchgate.netuctm.edu The optimization process often involves a systematic approach, such as response surface methodology (RSM), to identify the ideal combination of these variables for maximum yield and purity. uctm.edu

ParameterGeneral Effect on EsterificationConsiderations for Optimization
TemperatureIncreases reaction rate.High temperatures may lead to side reactions and decreased selectivity. Optimal temperature balances rate and selectivity. scielo.br
Catalyst ConcentrationHigher concentration generally increases reaction rate.Excess catalyst can cause unwanted side reactions and increase purification costs. uctm.edu
Reactant Molar Ratio (Alcohol:Acid)Using an excess of alcohol can drive the equilibrium to favor ester formation.A large excess may complicate product purification and recovery of the unreacted alcohol. uctm.edu
Reaction TimeLonger times can lead to higher conversion.Optimal time is reached when conversion plateaus; excessively long times can promote byproduct formation. scielo.brchemrxiv.org
SolventCan affect solubility, reaction rate, and equilibrium position.Choice of solvent should consider reactant solubility, boiling point (for reflux reactions), and environmental impact. chemrxiv.org

Catalytic Synthesis of this compound and Related Furanic Esters

Catalysis is central to the modern, sustainable synthesis of furan derivatives. mdpi.commdpi.com Catalytic routes are preferred as they often proceed under milder conditions, exhibit higher selectivity, and reduce waste compared to stoichiometric methods. The synthesis of furanic esters, a class that includes this compound, benefits significantly from the development of novel catalytic systems that can transform biomass-derived platform molecules into valuable chemicals. frontiersin.org Key catalytic strategies include oxidative esterification and transesterification, utilizing both heterogeneous and homogeneous catalysts.

Oxidative esterification is a powerful method for converting aldehydes directly into esters, representing a more atom-economical pathway than traditional oxidation-then-esterification routes. This process is particularly relevant for the synthesis of furanic esters from biomass-derived aldehydes like furfural (B47365). mdpi.com In this reaction, an aldehyde reacts with an alcohol in the presence of an oxidant and a catalyst.

While specific examples detailing the oxidative esterification of 2-(furan-2-yl)acetaldehyde to this compound are scarce, extensive research on the oxidative esterification of the related compound, furfural, to methyl 2-furoate provides significant insight into the catalysts and conditions that could be adapted for this purpose. Gold nanoparticles supported on various metal oxides (e.g., CeO₂, MgO, TiO₂) have proven to be highly active and selective catalysts for this transformation, often operating under mild conditions with oxygen as a benign oxidant. mdpi.commdpi.com The presence of basic sites on the catalyst support can favor ester formation and enhance selectivity. mdpi.com

Catalytic Systems for Oxidative Esterification of Furfural to Methyl 2-Furoate
CatalystSupportOxidantKey FindingsReference
AuCeO₂O₂Excellent oxidation activity, catalyst is easily recovered and reusable. 100% yield is achievable under various conditions. mdpi.com
AuMgOO₂High yield (up to 95% methyl furoate) and fast reaction rate. Basic sites on the support favor ester formation. mdpi.com
AuHydrotalciteO₂Efficient conversion in the presence of a base (K₂CO₃). mdpi.com
Supported nano-goldNot specifiedO₂Selective catalysis in the presence of K₂CO₃ at 140°C. guidechem.com
N-hydroxyphthalimide- (Homogeneous)H₂O₂Yield of 38.6% at room temperature and atmospheric pressure. guidechem.com

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org It is an equilibrium-driven reaction that can be catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com This method can be employed to synthesize this compound by reacting another ester of 2-furanacetic acid (e.g., ethyl or propyl ester) with methanol. To drive the reaction to completion, it is common to use a large excess of methanol or to remove the alcohol byproduct from the reaction mixture. wikipedia.org

This process has been successfully applied to other furan derivatives. For example, a patented process describes the synthesis of furfuryl esters through the transesterification of an alkyl ester with furfuryl alcohol in the presence of potassium carbonate as a catalyst at temperatures between 25°C and 60°C. google.com Similarly, furan dicarboxylate esters can be synthesized via an initial esterification followed by a subsequent transesterification with a different alcohol. google.com These examples demonstrate the viability of transesterification for producing a variety of furan-based esters under relatively mild conditions.

Examples of Transesterification for Furan Ester Synthesis
Starting EsterAlcoholCatalystProductReference
Alkyl EsterFurfuryl AlcoholPotassium CarbonateFurfuryl Ester google.com
Furan Dicarboxylate Ester (e.g., methyl ester)Second Alcohol (e.g., ethanol)-Furan Dicarboxylate Ester (e.g., ethyl ester) google.com
β-KetoestersVarious alcoholsIodineTransesterified β-Ketoesters organic-chemistry.org
Carboxylic EstersVarious alcoholsSc(OTf)₃Transesterified Esters organic-chemistry.org

The synthesis of furanic esters can be accomplished using either heterogeneous or homogeneous catalysts, each with distinct advantages and disadvantages. mdpi.com

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid phase. dtu.dk A classic example is the Fischer esterification, which uses a soluble mineral acid like sulfuric acid as a catalyst. rug.nl Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions due to the high accessibility of their active sites. dtu.dk However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss, complicating purification and preventing catalyst recycling. dtu.dk

Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants, usually a solid catalyst in a liquid or gas-phase reaction. nih.gov This approach is highly attractive for industrial processes due to the ease of catalyst separation from the reaction products by simple filtration, which allows for catalyst recycling and continuous flow operations. rsc.orgnih.gov A wide range of solid acid catalysts, including zeolites, ion-exchange resins, polyoxometalates, and sulfonated carbons, have been developed for biomass conversion and esterification reactions. frontiersin.orgresearchgate.net While potentially more stable and reusable, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. frontiersin.org

Comparison of Homogeneous and Heterogeneous Catalysis for Furan Ester Synthesis
Catalyst TypeAdvantagesDisadvantagesExamples for Furanic Compound Synthesis
Homogeneous High activity and selectivity, mild reaction conditions, well-defined active sites. dtu.dkDifficult to separate from product, catalyst recycling is challenging, potential for corrosion. dtu.dkrug.nlSulfuric acid (Fischer esterification), organometallic complexes. dtu.dkrug.nl
Heterogeneous Easy separation and recovery, potential for reuse and continuous processes, often higher thermal stability. nih.govnih.govMay have lower activity, potential for mass transfer limitations, active sites can be less uniform. frontiersin.orgZeolites, Polyoxometalates (POMs), supported metal nanoparticles (e.g., Au/CeO₂), solid acids (e.g., Amberlyst). frontiersin.orgmdpi.com

Reaction Mechanisms and Transformations of 2 Furanacetic Acid, Methyl Ester

Hydrolysis Pathways of the Methyl Ester Group

Hydrolysis of the methyl ester group of 2-furanacetic acid, methyl ester to its corresponding carboxylic acid, 2-furanacetic acid, can be achieved under both acidic and basic conditions. The mechanisms for these transformations differ significantly.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound is a reversible process that reaches equilibrium. chemguide.co.uk To drive the reaction toward the formation of 2-furanacetic acid and methanol, it is typically carried out with a large excess of water. The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. chemguide.co.ukyoutube.com

This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.comyoutube.com The attack by water leads to the formation of a tetrahedral intermediate. youtube.com Following this, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the original methoxy group. This proton transfer converts the methoxy group into a good leaving group (methanol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a molecule of methanol. youtube.com Finally, deprotonation of the carbonyl oxygen by a water molecule regenerates the hydronium ion catalyst and yields the final product, 2-furanacetic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis Mechanisms (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters like this compound. masterorganicchemistry.com This reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide. chemguide.co.uk The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. youtube.com

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to an alcohol or an aldehyde using specific reducing agents. The choice of reagent and reaction conditions determines the final product.

Hydride-Based Reduction Strategies (e.g., Lithium Aluminum Hydride, Diisobutylaluminum Hydride)

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.combyjus.comlibretexts.org The reduction of this compound with LiAlH₄ would yield 2-(furan-2-yl)ethanol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. byjus.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. ucalgary.cachemistrysteps.com This forms a tetrahedral intermediate which then collapses, eliminating the methoxide group to form an intermediate aldehyde, 2-(furan-2-yl)acetaldehyde. ucalgary.ca This aldehyde is more reactive than the starting ester and is immediately reduced by another hydride ion to form an alkoxide intermediate. chemistrysteps.com Finally, protonation of the alkoxide during the workup step yields the primary alcohol, 2-(furan-2-yl)ethanol. ucalgary.ca

Diisobutylaluminum Hydride (DIBAL-H) is a more selective reducing agent. youtube.com A key application of DIBAL-H is the partial reduction of esters to aldehydes. youtube.comchemistrysteps.com This transformation is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. chemistrysteps.comorganic-synthesis.com The mechanism begins with the coordination of the Lewis acidic aluminum atom of DIBAL-H to the carbonyl oxygen of the ester, which activates the ester towards hydride attack. youtube.comchemistrysteps.com A hydride ion is then transferred to the carbonyl carbon, forming a stable tetrahedral intermediate. youtube.com At low temperatures, this intermediate is stable and does not collapse until water is added during the workup. The workup hydrolyzes the intermediate to release the aldehyde, 2-(furan-2-yl)acetaldehyde. youtube.comchemistrysteps.com If the reaction is allowed to warm to room temperature or if an excess of DIBAL-H is used, the ester will be fully reduced to the primary alcohol, 2-(furan-2-yl)ethanol. organic-synthesis.comrsc.org

Nucleophilic Acyl Substitution Reactions

The ester group in this compound can undergo nucleophilic acyl substitution with strong carbon nucleophiles like Grignard reagents.

Reaction with Grignard Reagents

The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. masterorganicchemistry.comlibretexts.org This transformation involves two successive additions of the Grignard reagent to the carbonyl carbon. libretexts.orgchemistrysteps.com

The first step is a nucleophilic acyl substitution. The Grignard reagent acts as a strong nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. youtube.com This intermediate is unstable and collapses, expelling the methoxide ion as a leaving group to form a ketone intermediate. chemistrysteps.comyoutube.com

Transformations Involving the Furan (B31954) Ring System

The furan moiety in this compound is susceptible to both oxidative degradation and reductive hydrogenation, leading to a variety of saturated and ring-opened products.

The furan ring is known to be sensitive to oxidative conditions and can undergo autoxidation. While direct studies on the autoxidation of this compound are not extensively documented, the behavior of analogous furan-containing fatty acid esters provides significant insights. For instance, the autoxidation of methyl 9,12-epoxyoctadeca-9,11-dienoate, which contains a 2,5-disubstituted furan ring, has been studied in detail. When heated in the presence of air, a variety of oxidation products are formed, indicating the susceptibility of the furan ring to oxidative degradation. dss.go.th

Oxidative transformations of furan derivatives can also be achieved using various oxidizing agents. The reaction of furans with dimethyldioxirane, for example, leads to rapid oxidative ring opening. rsc.org In the presence of catalysts such as vanadium(V) oxide, furans can be oxidized to maleic anhydride via an endoperoxide intermediate. researchgate.net Furthermore, the oxidation of furan-containing β-ketoesters with Mn(III)/Co(II) catalysts results in the formation of 4-hydroxy-2-cyclohexen-1-ones, which can be further converted to benzofuran (B130515) derivatives. researchgate.net These examples suggest that this compound would likely undergo similar ring-opening oxidations to form various dicarbonyl compounds. The specific products would depend on the reaction conditions and the oxidizing agents employed.

The table below summarizes the identified autoxidation products of a related furan fatty acid ester, methyl 9,12-epoxyoctadeca-9,11-dienoate, which serves as a model for the potential oxidative transformation of this compound.

Product NameChemical Structure
5-hexyl-2-furaldehydeC₁₁H₁₆O₂
methyl 8-oxooctanoateC₉H₁₆O₃
methyl 13-oxo-9,12-epoxytrideca-9,11-dienoateC₁₄H₁₈O₄
methyl 8-oxo-9,12-epoxy-9,11-octadecadienoateC₁₉H₂₈O₄
methyl 13-oxo-9,12-epoxy-9,11-octadecadienoateC₁₉H₂₈O₄

The furan ring of this compound can be fully saturated to the corresponding tetrahydrofuran derivative through catalytic hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst. Common catalysts for this reaction include Raney nickel and palladium. slideshare.net

While specific studies on the hydrogenation of this compound are not abundant, extensive research has been conducted on the hydrogenation of the closely related compound, furfural (B47365), to produce 2-methylfuran (B129897). These studies provide valuable information on effective catalysts and reaction conditions. For instance, carbon-supported iridium catalysts have shown high selectivity for the hydrogenation of the furan ring in furfural. rsc.org Similarly, iron-containing MgO catalysts have been used for the hydrodeoxygenation of furfural to 2-methylfuran. mdpi.com Copper-based catalysts have also been employed for the vapor-phase catalytic hydrodeoxygenation of furfural to 2-methylfuran. rsc.org

The selective hydrogenation of the furan ring in the presence of the ester group, or the simultaneous reduction of both functionalities, can be controlled by the choice of catalyst and reaction conditions. For example, processes for the selective hydrogenation of fatty acid methyl esters to fatty alcohols are well-established and often utilize copper-chromite catalysts. Therefore, by carefully selecting the catalytic system, it is possible to selectively hydrogenate the furan ring of this compound to yield methyl 2-(tetrahydrofuran-2-yl)acetate, or to reduce both the furan ring and the ester group to obtain 2-(tetrahydrofuran-2-yl)ethanol.

The following table presents various catalysts used for the hydrogenation of furfural, a related furan derivative, which could be applicable to the hydrogenation of this compound.

CatalystSubstrateMain ProductReference
Carbon-supported IridiumFurfural2-Methylfuran rsc.org
Fe-containing MgOFurfural2-Methylfuran mdpi.com
Copper-based catalystsFurfural2-Methylfuran rsc.org

Derivatization for Synthetic Applications

The ester and alpha-carbon positions of this compound are key sites for derivatization, enabling its use as a building block in the synthesis of more complex molecules.

The alpha-carbon of this compound is activated by the adjacent ester group, making the alpha-protons acidic and susceptible to deprotonation by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-carbon bonds at the alpha-position. wvu.eduyoutube.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete enolate formation without competing nucleophilic attack at the ester carbonyl. masterorganicchemistry.com

The ester group itself can undergo a variety of transformations. For instance, in a reaction analogous to the modification of the ester, the cross-ketonization of methyl 2-furoate with carboxylic acids over a zirconia catalyst has been shown to produce acyl furans. researchgate.net This suggests that this compound could similarly react with carboxylic acids to yield β-keto esters.

The table below illustrates the types of modifications possible at the ester and alpha-carbon positions.

PositionReaction TypeReagentsProduct Type
Alpha-CarbonAlkylation1. LDA2. Alkyl halideα-Substituted furanacetate
EsterTransesterificationAlcohol, Acid/Base catalystDifferent furanacetate ester
EsterAmidationAmine2-(Furan-2-yl)acetamide
EsterReductionLiAlH₄2-(Furan-2-yl)ethanol
EsterKetonizationCarboxylic acid, ZrO₂β-Keto ester

The development of stereoselective transformations is crucial for the synthesis of chiral molecules with specific biological activities. While there is a lack of specific examples for stereoselective transformations directly involving this compound, the principles of asymmetric synthesis can be applied to its derivatives.

For instance, the enolate formed from this compound is planar, and its reaction with a chiral electrophile or in the presence of a chiral catalyst can lead to the formation of a new stereocenter at the alpha-carbon with a preference for one stereoisomer. Asymmetric hydrogenation of the furan ring, using chiral catalysts, is another potential route to introduce stereocenters. The use of chiral bisphosphine-rhodium catalysts, for example, has been successful in the asymmetric hydrogenation of unsaturated morpholines, a different heterocyclic system. nih.gov

Furthermore, asymmetric vinylogous aldol reactions of silyloxy furans with aldehydes, promoted by chiral organic catalysts, have been developed to produce chiral butenolides with high enantioselectivity. nih.gov This demonstrates that the furan ring can participate in highly stereoselective carbon-carbon bond-forming reactions. By analogy, derivatization of the alpha-carbon of this compound could be directed to achieve stereocontrol.

The following table summarizes general strategies for achieving stereoselectivity in transformations that could be applied to this compound.

TransformationChiral Control ElementPotential Product
Alpha-AlkylationChiral auxiliary on the esterα-Substituted furanacetate with defined stereochemistry
Alpha-AlkylationChiral catalystEnantioenriched α-substituted furanacetate
Furan Ring HydrogenationChiral metal catalystDiastereomeric or enantiomeric tetrahydrofuran derivatives
Aldol ReactionChiral catalyst or chiral aldehydeβ-Hydroxy ester with controlled stereocenters

Intramolecular Reactions and Cyclizations

This compound and its derivatives can serve as precursors for intramolecular reactions to construct more complex cyclic structures. The furan ring is a versatile diene in the Diels-Alder reaction, and when tethered to a suitable dienophile, it can undergo an intramolecular Diels-Alder (IMDA) reaction.

For instance, a tandem Ugi/intramolecular Diels-Alder reaction has been developed using vinylfuran and 1,3-butadienylfuran derivatives to synthesize furo[2,3-f]isoindole derivatives. nih.gov This strategy highlights the potential of using the furan moiety as a scaffold for building fused ring systems. To apply this to this compound, the molecule would first need to be functionalized with a dienophile at an appropriate position.

Other types of intramolecular cyclizations are also possible. For example, electrophilic cyclization of o-alkynyl anisoles mediated by dimethyl(methylthio)sulfonium tetrafluoroborate has been used to synthesize 3-thiomethyl-substituted benzo[b]furan derivatives. rsc.org This suggests that with appropriate substitution, the side chain of this compound could participate in cyclization reactions with the furan ring. Additionally, addition-cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles have been employed to synthesize various novel azines and azoles. researchgate.net

The table below provides examples of intramolecular reactions involving furan derivatives, illustrating the potential for this compound in the synthesis of cyclic compounds.

Reaction TypeFuran DerivativeProduct
Intramolecular Diels-Alder3-(Furan-2-yl)acrylaldehyde derivativeFuro[2,3-f]isoindole derivative
Electrophilic Cyclizationo-Alkynyl anisole3-Thiomethyl-substituted benzofuran
Addition-CyclizationFuran-2-carbonyl isothiocyanateTriazines, pyrimidines, oxadiazines, etc.

Lactone Formation through Intramolecular Transesterification

The intramolecular transesterification of this compound is a significant transformation that leads to the formation of a lactone, a cyclic ester. This reaction involves the cyclization of the molecule, where the ester functional group reacts with another part of the same molecule to form a ring. The process can be catalyzed by either acids or bases, proceeding through different mechanistic pathways. masterorganicchemistry.comwikipedia.org

In the presence of a base, the intramolecular transesterification proceeds via a different mechanism. A strong base can deprotonate an appropriate position on the molecule, creating a nucleophilic center. For this compound, this would likely involve a reaction at the furan ring or a substituent. This internal nucleophile then attacks the electrophilic carbonyl carbon of the methyl ester. This nucleophilic addition results in a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the methoxide ion (CH₃O⁻) as a leaving group, forming the lactone. This two-step addition-elimination sequence is characteristic of base-catalyzed transesterification reactions. masterorganicchemistry.com

While specific research detailing the intramolecular lactonization of this compound is not extensively documented in the reviewed literature, the synthesis of butenolides (unsaturated γ-lactones) from various furan derivatives is a well-established area of study. organic-chemistry.orgresearchgate.netnih.govnih.gov These syntheses often involve oxidation and rearrangement of the furan ring to generate the necessary functionality for cyclization. The general principles of acid and base-catalyzed intramolecular transesterification provide a theoretical framework for understanding how this compound could be converted into a corresponding lactone.

Detailed Research Findings

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid (H₂SO₄)Toluene1108Data not available
Sodium Methoxide (NaOMe)Methanol6512Data not available
p-Toluenesulfonic acid (p-TsOH)Benzene806Data not available
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)10024Data not available

Advanced Spectroscopic Characterization of 2 Furanacetic Acid, Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 2-Furanacetic acid, methyl ester, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of similar furan (B31954) and ester-containing compounds, the expected chemical shifts (δ) are as follows:

Furan Ring Protons: The three protons on the furan ring are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. Specifically, the proton at the C5 position (H-5) is expected to be the most downfield, appearing as a multiplet. The protons at the C3 and C4 positions (H-3 and H-4) will likely appear as multiplets in a more upfield region of the aromatic spectrum. The coupling constants between these protons are characteristic of a 2-substituted furan ring.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the furan ring and the ester carbonyl group are expected to resonate as a singlet at approximately 3.8 ppm. The chemical shift is influenced by the electron-withdrawing effects of both neighboring functional groups.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are predicted to appear as a sharp singlet at around 3.7 ppm. This characteristic chemical shift is a reliable indicator of a methyl ester functionality.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-5~7.4m-
H-3~6.3m-
H-4~6.2m-
-CH₂-~3.8s-
-OCH₃~3.7s-

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The predicted chemical shifts for the carbon atoms are detailed below:

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift, typically appearing around 171 ppm.

Furan Ring Carbons: The carbon atoms of the furan ring are anticipated to resonate in the region of 105-145 ppm. The carbon atom at the C2 position, being substituted, will have a distinct chemical shift compared to the other furan carbons.

Methylene Carbon (-CH₂-): The methylene carbon, situated between the furan ring and the carbonyl group, is expected to appear at approximately 35 ppm.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is predicted to have a chemical shift of around 52 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C=O~171
C-2 (Furan)~145
C-5 (Furan)~142
C-3 (Furan)~110
C-4 (Furan)~107
-CH₂-~35
-OCH₃~52

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons in the molecule. For this compound, cross-peaks would be expected between the coupled protons on the furan ring (H-3, H-4, and H-5), confirming their connectivity. The methylene and methyl protons, being singlets, would not show cross-peaks.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish the correlation between directly bonded protons and carbons. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals. For instance, a cross-peak would be observed between the methylene proton signal (~3.8 ppm) and the methylene carbon signal (~35 ppm), and another between the methyl proton signal (~3.7 ppm) and the methyl carbon signal (~52 ppm). Similarly, the furan proton signals would correlate with their respective furan carbon signals. This technique provides definitive evidence for the C-H framework of the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

A prominent fragmentation pathway for esters involves the cleavage of the C-O bond, leading to the formation of an acylium ion. For this compound, a significant fragment would be the furfuryl cation or a tropylium-like rearranged ion. The analysis of the fragmentation pattern of the closely related isomer, methyl 2-furoate, provides insight into the expected fragmentation of the target molecule. The major fragmentation modes in ionized methyl 2-furoate involve the loss of the methoxy group and subsequent decarbonylation.

Table 3: Predicted Major Fragment Ions in the EI-MS of this compound
m/zPredicted Fragment IonProposed Fragmentation Pathway
140[C₇H₈O₃]⁺˙Molecular Ion
109[C₆H₅O₂]⁺Loss of -OCH₃
81[C₅H₅O]⁺Furfuryl cation or rearranged equivalent
53[C₄H₅]⁺Loss of CO from m/z 81

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed information about the fragmentation pathways of a molecule.

An MS/MS analysis of the molecular ion of this compound (m/z 140) would allow for the confirmation of the proposed fragmentation pathways. By isolating the molecular ion and subjecting it to CID, the formation of key fragment ions, such as the ion at m/z 81 (furfuryl cation or its rearranged isomer), could be directly observed. Further fragmentation of this ion (MS³) would provide additional structural information. This detailed fragmentation data is crucial for the unambiguous identification of the compound, especially in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₇H₈O₃), the exact mass can be calculated by summing the masses of its constituent atoms (carbon, hydrogen, and oxygen).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesTheoretical Exact Mass (m/z)
[M]⁺140.04734
[M+H]⁺141.05515
[M+Na]⁺163.03710

Note: This table represents calculated theoretical values, as experimental data is not available in the cited sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds within the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the furan ring, the ester group, and the aliphatic C-H bonds.

Although a published experimental IR spectrum for this compound could not be located, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. The most prominent peaks would be the C=O stretching vibration of the ester and the C-O stretching vibrations, as well as vibrations associated with the furan ring.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C=O (ester)~1740Stretching
C-O (ester)~1200-1100Stretching
=C-H (furan)~3100-3000Stretching
C-H (aliphatic)~3000-2850Stretching
C=C (furan)~1600-1475Stretching

Note: This table is based on typical vibrational frequencies for the functional groups present in the molecule, as specific experimental data for this compound is not available in the surveyed literature.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic or conjugated systems. The furan ring in this compound is expected to exhibit absorption in the ultraviolet region.

Specific experimental UV-Vis spectroscopic data, including the absorption maximum (λmax) and molar absorptivity (ε), for this compound are not documented in the available literature. However, furan and its simple derivatives typically show a strong absorption band around 200-220 nm, which is characteristic of the π → π* transition within the diene system of the furan ring. The presence of the ester group is not expected to significantly shift this absorption into the visible region.

Table 3: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Electronic Transition
Non-polar (e.g., Hexane)~210-220π → π
Polar (e.g., Ethanol)~210-220π → π

Note: This table provides an estimation based on the known spectroscopic behavior of furan and related compounds, as no specific experimental data for this compound could be sourced.

Chromatographic Separation and Analytical Methodologies for 2 Furanacetic Acid, Methyl Ester

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like 2-Furanacetic acid, methyl ester. The development of a GC method involves the careful selection and optimization of several key parameters to achieve the desired separation efficiency, resolution, and sensitivity.

The choice of the stationary phase is the most critical factor in GC method development as it governs the selectivity of the separation sigmaaldrich.commerckmillipore.com. The underlying principle is "like dissolves like," meaning the polarity of the stationary phase should be matched to the polarity of the analyte merckmillipore.com. This compound contains a polar furan (B31954) ring and an ester group, making polar stationary phases the most suitable choice for its analysis.

Commonly used polar stationary phases for the separation of related FAMEs include polyethylene glycol (PEG) and cyanopropyl silicones researchgate.net.

Polyethylene Glycol (PEG) Phases: Columns with PEG stationary phases, often known by trade names like Carbowax or DB-Wax, are highly polar and provide good separation for compounds with polar functional groups researchgate.netsigmaaldrich.com. An Agilent HP-INNOWax column (30 m × 0.25 mm ID, 0.25 μm film thickness) has been successfully used for the analysis of furan fatty acid methyl esters nih.gov.

Cyanopropyl Phases: These stationary phases offer high polarity and are particularly effective for separating complex mixtures of esters, including cis-trans isomers researchgate.net. Highly polar cyanopropyl columns, such as the Rt-2560 or HP-88, are specifically designed for FAME analysis and provide excellent resolution researchgate.netthermofisher.comrestek.com. The stationary phase is often a variation of biscyanopropyl polysiloxane sigmaaldrich.comresearchgate.net.

The selection of column dimensions (length, internal diameter, and film thickness) also plays a crucial role. A 30-meter column is often a good starting point, providing a balance between resolution and analysis time merckmillipore.com. Narrower internal diameters (e.g., 0.25 mm) generally provide higher efficiency (sharper peaks) compared to wider-bore columns sigmaaldrich.commerckmillipore.com.

Table 1: Recommended GC Columns for Furan Methyl Ester Analysis

Stationary Phase TypeExample ColumnPolarityCommon DimensionsApplication Notes
Polyethylene Glycol (PEG)HP-INNOWax, DB-Wax, CarboWaxHigh30 m x 0.25 mm, 0.25 µmExcellent for general analysis of polar compounds like esters researchgate.netnih.gov.
Cyanopropyl PolysiloxaneHP-88, DB-23, SP-2380High / Very High30 m - 100 m x 0.25 mm, 0.20 µmOptimized for complex FAME mixtures, including geometric isomers researchgate.netresearchgate.net.
Ionic LiquidSLB-IL111, SLB-IL59High30 m x 0.25 mm, 0.20 µmUsed in multidimensional GC (GCxGC) for enhanced separation of complex FAMEs nih.govbohrium.com.

The choice of carrier gas affects both the speed and efficiency of the separation. The three most common carrier gases are nitrogen, helium, and hydrogen thermofisher.comscribd.com. Their performance can be visualized using a Golay plot, which compares linear velocity to column efficiency (Height Equivalent to a Theoretical Plate, or HETP) thermofisher.comscribd.com.

Nitrogen provides the highest theoretical efficiency (the lowest HETP), but its optimal linear velocity is low, leading to longer analysis times thermofisher.comscribd.com.

Hydrogen offers the highest optimal linear velocity, allowing for the fastest analysis times without a significant loss of efficiency. It is often preferred for high-throughput applications thermofisher.compeakscientific.com.

Helium is a common compromise, offering good efficiency at moderate linear velocities and is inherently safer than hydrogen sigmaaldrich.comthermofisher.compeakscientific.com.

Optimizing the flow rate is essential. Increasing the carrier gas flow rate will decrease retention times for all compounds but may also reduce resolution if the optimal linear velocity is exceeded scribd.com. A constant flow rate of around 1.0 mL/min is a typical starting point for a 0.25 mm ID column using helium sigmaaldrich.com. The method can then be fine-tuned to achieve the best balance between resolution and analysis time.

Isothermal analysis, where the column temperature is held constant, is often insufficient for separating mixtures with components of varying volatilities. Temperature programming, which involves increasing the column temperature over time, is used to enhance resolution and shorten analysis times scribd.com.

A typical temperature program for FAME analysis begins at a relatively low temperature to resolve the more volatile components. The temperature is then ramped up to elute the less volatile, higher-boiling compounds more quickly and as sharper peaks sigmaaldrich.comnih.gov. For example, a method for analyzing furan fatty acid methyl esters used an initial oven temperature of 60°C, held for 2 minutes, then ramped at 20°C/min to 160°C, followed by a second ramp of 5°C/min to 240°C, which was held for 7 minutes nih.gov. Adjusting the initial temperature, ramp rates, and final hold times allows for the fine-tuning of the separation of specific target analytes like this compound from other matrix components gcms.cz.

Table 2: Example GC Temperature Programs for FAME Analysis

StepProgram 1 nih.govProgram 2 sigmaaldrich.comProgram 3 thermofisher.com
Initial Temp60°C70°C90°C
Initial Hold2 min2 min2 min
Ramp 120°C/min to 160°C5°C/min to 240°C30°C/min to 150°C
Ramp 25°C/min to 240°C-3°C/min to 225°C
Final Hold7 min5 min6 min

Following separation on the GC column, a detector is used to generate a signal for each analyte. The two most common detectors for the analysis of furan esters are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Flame Ionization Detector (FID): The FID is a robust, sensitive, and widely used detector for organic compounds. It provides a response that is proportional to the mass of carbon in the analyte, making it excellent for quantification of FAMEs peakscientific.comthermofisher.com. It is often used in quality control settings due to its reliability and wide linear range researchgate.netresearchgate.net.

Mass Spectrometry (MS): An MS detector provides both quantitative data and qualitative structural information. By ionizing the eluting compounds and separating the resulting ions based on their mass-to-charge ratio, a unique mass spectrum is generated for each compound, acting as a chemical fingerprint nih.govresearchgate.net. This is invaluable for positive identification of this compound, especially in complex matrices. Tandem mass spectrometry (GC-MS/MS) can be used in Multiple Reaction Monitoring (MRM) mode to achieve very high sensitivity and selectivity for trace-level analysis chromatographyonline.comnih.gov.

For applications requiring the analysis of a large number of samples, fast GC methods can significantly increase throughput. The primary strategies for reducing analysis time involve using shorter, narrow-bore columns (e.g., 5-10 m length, 0.1 mm ID), faster temperature programming rates, and hydrogen as the carrier gas gcms.czthermofisher.com. These modifications can reduce analysis times from over 30 minutes to under 10 minutes, or even less than two minutes in some cases, while maintaining sufficient resolution for quantification thermofisher.comthermofisher.comnih.gov. Such methods have been developed for the high-throughput analysis of plasma fatty acid methyl esters, enabling the processing of up to 200 samples per day nih.gov.

Liquid Chromatography (LC) Method Development and Optimization

While GC is common, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), offers an alternative for analyzing furan derivatives. LC is especially useful for less volatile or thermally sensitive compounds, though this compound is generally suitable for GC.

Reverse-phase (RP) HPLC is the most common mode used for this class of compounds sielc.comsielc.com. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Column Selection: The most common stationary phase is octadecylsilane (C18), which provides good retention for moderately polar compounds like furan esters nih.gov. Columns like the Newcrom R1 or Agilent ZORBAX Eclipse Plus C18 are suitable choices nih.govsielc.comsielc.com. For faster analyses, columns packed with smaller particles (e.g., <3 µm) can be used in UPLC systems sielc.comsielc.com.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol nih.govsielc.com. A gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to separate components with different polarities effectively nih.govscielo.br. To improve peak shape and ensure consistent ionization for MS detection, an acid modifier such as formic acid is commonly added to the mobile phase nih.govsielc.comsielc.com.

Detection: UV detection is a straightforward option, with a detection wavelength set around 205 nm for FAMEs researchgate.netscielo.br. For higher sensitivity and specificity, coupling the LC system to a mass spectrometer (LC-MS) is preferred. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides excellent sensitivity for trace-level detection and confirmation of furan metabolites and derivatives nih.govnih.gov.

Table 3: Example LC Method Parameters for Related Furan Esters

ParameterExample Method 1 sielc.comExample Method 2 nih.gov
TechniqueHPLC / UPLCUPLC-MS/MS
ColumnNewcrom R1Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with Phosphoric Acid or Formic AcidWater with 10 mM Ammonium (B1175870) Acetate (B1210297)
Mobile Phase BAcetonitrile (MeCN)Methanol (MeOH) with 10 mM Ammonium Acetate
Flow RateNot specified0.3 mL/min
Elution TypeIsocratic or GradientGradient (60-100% B)
DetectorUV or MSTriple Quadrupole MS

Reversed-Phase HPLC (RP-HPLC) Applications

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis of furanic esters due to its versatility and efficiency in separating compounds of moderate polarity. In this technique, a nonpolar stationary phase, typically octadecylsilyl (C18) modified silica, is used in conjunction with a polar mobile phase.

For compounds like this compound, and its analogues, RP-HPLC provides excellent resolution. nih.gov Methodologies often employ octadecylsilyl columns to separate mixtures of fatty acid methyl esters. nih.gov The elution order and resolution can be finely tuned by adjusting the composition of the mobile phase, particularly the ratio of the aqueous component to the organic modifier. nih.gov Specialized reverse-phase columns with low silanol activity are also utilized to achieve separation under simple conditions. sielc.com

Table 1: Example RP-HPLC Conditions for Furan Ester Analysis

ParameterCondition 1Condition 2
Column Octadecylsilyl (C18)Newcrom R1
Mobile Phase Acetonitrile / Water MixturesAcetonitrile / Water / Phosphoric Acid
Detection UV at 192 nm (Unsaturated) or 205 nm (Saturated)UV or Mass Spectrometry
Application Separation of fatty acid methyl esters from tissue phospholipids.General analysis of furan esters.

Hyphenated LC-MS/MS Techniques

For enhanced sensitivity and specificity, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique is particularly powerful for identifying and quantifying trace levels of furan derivatives in complex biological or food matrices. nih.govbyopera.com LC-MS/MS combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for unambiguous compound identification based on retention time, parent mass, and fragmentation patterns. byopera.com

In a typical LC-MS/MS workflow, the analyte eluting from the HPLC column is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into the mass spectrometer. shimadzu.com For quantitative analysis, the system is often operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and only a specific product ion is monitored. This process provides very high selectivity and sensitivity. shimadzu.com Furan metabolites in biological samples, for instance, have been successfully characterized using LC-MS/MS with C18 columns and positive ion ESI. nih.gov

Mobile Phase Composition and Additives

The composition of the mobile phase is a critical parameter in the HPLC analysis of this compound. phenomenex.comveeprho.com The choice of solvents and additives directly influences retention time, peak shape, and separation efficiency. phenomenex.com In reversed-phase chromatography, the mobile phase is typically a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. veeprho.commastelf.com

Acidic additives are commonly used to improve chromatographic performance.

Phosphoric Acid: Used in aqueous mobile phases for UV detection methods. nih.govsielc.com

Formic Acid: A volatile additive, making it highly compatible with mass spectrometry detection, as it aids in the ionization process without contaminating the ion source. sielc.comsielc.com

Acetic Acid: Another MS-compatible option used to control pH and improve peak shape for furan derivatives. nih.gov

The selection between these additives often depends on the detector being used; for instance, phosphoric acid is suitable for UV detection but not for MS, where formic acid is preferred. sielc.comsielc.com

Sample Preparation and Derivatization for Analytical Techniques

Effective sample preparation is crucial for reliable analysis, often involving derivatization to enhance the analyte's properties for a specific analytical technique. For this compound, the focus is typically on the derivatization of its parent acid, 2-furanacetic acid, to facilitate analysis by gas chromatography.

Esterification for GC/MS Analysis

Gas chromatography is a powerful tool for separating volatile compounds, but the direct analysis of carboxylic acids like 2-furanacetic acid can be challenging due to their high polarity and low volatility. colostate.edusigmaaldrich.com To overcome these issues, the carboxylic acid is converted into its more volatile and less polar methyl ester, this compound, through a process called esterification. colostate.edusigmaaldrich.com

This derivatization step is essential for achieving good chromatographic peak shape and sensitivity in GC/MS analysis. sigmaaldrich.com Several reagents are commonly employed for this purpose:

Boron Trifluoride-Methanol (BF₃-MeOH): A widely used reagent that acts as a catalyst for the esterification of carboxylic acids with methanol. nih.gov

Boron Trichloride-Methanol (BCl₃-Methanol): This catalyst protonates an oxygen atom of the carboxyl group, significantly increasing its reactivity toward the alcohol. sigmaaldrich.com

Acid-Catalyzed Esterification: Using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in methanol can also effectively produce methyl esters. colostate.edu

The choice of reagent can depend on the sample matrix and the presence of other functional groups. After the reaction, the resulting methyl esters are typically extracted into a nonpolar solvent for injection into the GC/MS system. sigmaaldrich.com

Table 2: Common Esterification Reagents for GC/MS Analysis of Carboxylic Acids

ReagentCatalyst TypeTypical Reaction ConditionsNotes
Boron Trifluoride-Methanol (BF₃-MeOH) Lewis AcidHeating for a specified timeTraditional method, though can require long reaction times. nih.gov
Boron Trichloride-Methanol (BCl₃-Methanol) Lewis AcidHeat at 60 °C for 5-10 minutesEffective and quantitative; requires removal of catalyst with water. sigmaaldrich.com
Methanolic HCl / H₂SO₄ Brønsted AcidHeating with excess dry alcoholRequires removal of acid catalyst after reaction. colostate.edu
Diazomethane Alkylating AgentN/AHighly effective but discontinued in many labs due to its toxicity and explosive nature. nih.gov

Microwave-Assisted Derivatization Techniques

To accelerate the esterification process, microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating. mdpi.comresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently transferring energy to the polar reagents. researchgate.netmdpi.com

This technique has been successfully applied to the esterification of various carboxylic acids. mdpi.com For the synthesis of this compound from its parent acid, a mixture of the acid, an alcohol (methanol), and a catalyst can be subjected to microwave irradiation in a sealed vessel. mdpi.com This rapid, non-catalytic method enhances reaction rates and can lead to high conversion yields in a fraction of the time required by traditional methods. mdpi.com The reduced reaction time and energy consumption make it an attractive option for high-throughput sample preparation. researchgate.net

Extraction and Purification Techniques for Analytical Samples

The isolation of this compound from complex sample matrices is a critical prerequisite for accurate analysis. The choice of extraction and purification technique is largely dependent on the nature of the sample and the concentration of the analyte. Common methodologies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), including its micro-format, solid-phase microextraction (SPME).

Liquid-Liquid Extraction (LLE) is a conventional method that partitions the analyte between two immiscible liquid phases. For the extraction of moderately polar compounds like methyl 2-furoate from aqueous samples, organic solvents such as dichloromethane or a mixture of diethyl ether and pentane are often employed. The efficiency of LLE can be influenced by factors such as the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction cycles.

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, minimizing solvent consumption. For the analysis of furan derivatives, including methyl 2-furoate, in beverages like apple cider and wine, SPE has been successfully applied. A common approach involves the use of a C18 sorbent cartridge. The sample is loaded onto the cartridge, followed by a washing step to remove interfering compounds, and finally, the analyte of interest is eluted with a suitable organic solvent.

Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. Headspace SPME (HS-SPME) is particularly suitable for volatile and semi-volatile compounds like methyl 2-furoate in food and beverage samples. The fiber is exposed to the headspace above the sample, allowing for the adsorption of volatile analytes. Subsequently, the fiber is desorbed in the injection port of a gas chromatograph for analysis. The selection of the fiber coating is crucial for optimal extraction efficiency.

Quantitative Analysis and Validation Procedures

Once extracted and separated, the quantification of this compound requires validated analytical procedures to ensure the reliability of the results. Key aspects of this validation include the establishment of calibration curves, determination of detection and quantification limits, and the appropriate use of internal standards.

Calibration Curves and Linearity Studies

A calibration curve is essential for determining the concentration of an analyte in a sample by comparing its instrumental response to that of a series of standards of known concentrations. For the quantitative analysis of this compound, a calibration curve is typically constructed by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the corresponding concentration of the standard solutions.

The linearity of the calibration curve is a critical parameter, indicating the concentration range over which the instrumental response is directly proportional to the analyte concentration. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated to assess the goodness of fit. An R² value close to 1.0 indicates a strong linear relationship. For the analysis of furan derivatives, including methyl 2-furoate, in food matrices, linearity is often established over a range relevant to the expected concentrations in the samples.

Table 1: Illustrative Example of a Calibration Curve for this compound

Concentration (mg/L)Peak Area
0.115,234
0.576,170
1.0151,987
5.0758,543
10.01,521,086
Linear Equation y = 152000x + 150
0.9998

This table is for illustrative purposes and does not represent actual experimental data.

Determination of Detection and Quantification Limits (LOD/LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

These limits are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. For chromatographic methods, an S/N ratio of 3 is generally used for the LOD, and a ratio of 10 is used for the LOQ.

In a study developing a solid-phase extraction-high-performance liquid chromatography-diode array detector (SPE-HPLC-DAD) method for the simultaneous quantitation of ten furan derivatives in apple cider and wine, the LOD and LOQ for methyl 2-furoate were determined. The reported values highlight the sensitivity of the method for this compound in these specific matrices.

Table 2: Detection and Quantification Limits for Methyl 2-furoate in Beverages

MatrixLOD (mg/L)LOQ (mg/L)
Apple Cider0.0150.050
Wine0.0150.050

Data sourced from a study on the determination of furan derivatives in apple cider and wine.

Application of Internal Standards in Quantification

The use of an internal standard (IS) is a widely accepted practice in quantitative chromatography to improve the precision and accuracy of the analysis. An internal standard is a compound that is chemically similar to the analyte but is not present in the original sample. A known amount of the IS is added to all standards and samples before analysis.

The internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation (extraction and derivatization) losses. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.

For the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), a suitable internal standard would be a structurally similar compound with a different mass-to-charge ratio that does not co-elute with the target analyte or other matrix components. Isotopically labeled analogs of the analyte, such as deuterated methyl 2-furoate, are ideal internal standards as they have nearly identical chemical and physical properties to the unlabeled analyte, but can be distinguished by their mass.

In the absence of a commercially available deuterated standard for methyl 2-furoate, other structurally related compounds can be considered. For instance, ethyl 2-furoate could potentially serve as an internal standard, provided it is not naturally present in the samples and exhibits similar chromatographic behavior and ionization efficiency. The selection and validation of an appropriate internal standard are crucial steps in developing a robust quantitative method.

Table 3: Potential Internal Standards for the Quantification of this compound

Internal StandardRationale for Use
Deuterated methyl 2-furoateIdeal choice due to identical chemical and physical properties.
Ethyl 2-furoateStructurally similar, may exhibit comparable chromatographic behavior. Requires verification of absence in samples.
Other furanic estersShould have similar volatility and polarity, and must be chromatographically resolved from the analyte.

Computational and Theoretical Studies of 2 Furanacetic Acid, Methyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of furan (B31954) derivatives. These calculations offer a balance between accuracy and computational cost, making them suitable for studying molecules of this size.

Density Functional Theory (DFT) has been employed to study various aspects of furan derivatives. researchgate.netscite.aimdpi.com DFT calculations, often including dispersion corrections (like DFT-D3), are used to accurately predict the adsorption configurations and reaction energetics of furan compounds on metal surfaces. researchgate.net For instance, studies on similar molecules like furfural (B47365) have shown that DFT can elucidate reaction pathways for conversions to furan, furfuryl alcohol, and 2-methylfuran (B129897). researchgate.netscite.ai The choice of functional and basis set, such as PBE-D3, is critical for obtaining results that correlate well with experimental findings. scite.ai These computational approaches are also valuable in predicting the reactivity and electron-donating capabilities of molecules, which are key to understanding their potential as, for example, corrosion inhibitors. mdpi.com

The accuracy of DFT calculations is often validated by comparing computed parameters, such as bond lengths and energies, with experimental data or values from the literature. mdpi.com This rigorous approach ensures that the computational models provide a reliable representation of the molecule's behavior. mdpi.com

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. pennylane.ai This process is crucial because an accurate geometry is the foundation for reliable predictions of other molecular properties. pennylane.ai For molecules like 2-furanacetic acid, methyl ester, geometry optimization is typically performed using methods like DFT or Hartree-Fock with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)). mdpi.comresearchgate.net

The process involves iteratively calculating the energy and gradients of the molecule while adjusting the atomic coordinates until a stationary point is reached. arxiv.org The choice of the initial geometry and the internal coordinate system can significantly impact the efficiency of the optimization process. wayne.edu For complex molecules, advanced techniques and different levels of theory may be employed to ensure accuracy without excessive computational time. arxiv.org

Table 1: Selected Optimized Geometrical Parameters of a Furan Derivative (Illustrative Example)

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G(d))
Bond LengthC=C (furan ring)1.37 Å
C-O (furan ring)1.36 Å
C=O (ester)1.21 Å
C-O (ester)1.34 Å
Bond AngleC-O-C (furan ring)106.7°
O=C-O (ester)124.5°
Dihedral AngleC-C-C=O178.9°
Note: This table is an illustrative example based on typical values for furan and ester functional groups and does not represent experimentally verified data for this compound.

Vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. nist.gov By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. These calculations are typically performed on the optimized geometry of the molecule using methods like DFT. researchgate.netnih.gov

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the computational model. researchgate.netscirp.org The analysis of the potential energy distribution (PED) helps in assigning the calculated frequencies to specific vibrational motions within the molecule, such as stretching, bending, and torsional modes. researchgate.net For instance, the characteristic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region, while C=O stretching in esters appears at a lower frequency. nih.gov

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Related Furan Compound (Illustrative Example)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)Assignment
ν(C-H) aromatic31103115C-H stretch
ν(C=O) ester17251730Carbonyl stretch
ν(C-O) ester12501255C-O stretch
Ring breathing10151020Furan ring vibration
Note: This table is an illustrative example and does not represent experimentally verified data for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational landscape of flexible molecules like this compound. researchgate.netmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the different conformations that the molecule can adopt and their relative stabilities. mdpi.com

These simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. researchgate.net The choice of force field, which defines the potential energy of the system, is a critical aspect of MD simulations. mdpi.com For organic molecules, force fields like OPLS (Optimized Potentials for Liquid Simulations) are commonly used. mdpi.com Analysis of the simulation trajectory can reveal important information about bond lengths, angles, and dihedral angles, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. dntb.gov.ua

Structure-Reactivity and Structure-Spectra Correlation Studies

Computational studies are instrumental in establishing correlations between the molecular structure of a compound and its chemical reactivity and spectroscopic properties. nih.gov For example, DFT calculations can provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation. nih.gov

By systematically modifying the structure of this compound (e.g., by introducing different substituents) and calculating the resulting changes in its electronic and spectroscopic properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship can be developed. mdpi.com These relationships are invaluable for designing new molecules with desired characteristics. For instance, understanding how structural changes affect the vibrational spectra can aid in the interpretation of experimental spectroscopic data. mdpi.com

Environmental Fate and Degradation Pathways of 2 Furanacetic Acid, Methyl Ester

Hydrolytic Degradation in Aqueous Environments

The ester linkage in 2-furanacetic acid, methyl ester is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the ester bond to form 2-furanacetic acid and methanol. This process can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk

Under acidic conditions, the hydrolysis is a reversible reaction, typically requiring a large excess of water to favor the formation of the carboxylic acid and alcohol. libretexts.orglibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion, yielding the salt of the carboxylic acid and the alcohol. libretexts.orgchemistrysteps.com

Table 1: Factors Influencing Hydrolytic Degradation of this compound

FactorInfluence on Degradation Rate
pH Increased rate under acidic and alkaline conditions; slower at neutral pH.
Temperature Higher temperatures generally increase the rate of hydrolysis.
Catalysts Presence of acids or bases significantly accelerates the reaction.

Photolytic Degradation Mechanisms

Furan (B31954) compounds, including this compound, can undergo degradation upon exposure to sunlight, a process known as photolysis. The furan ring is the primary site of photochemical activity. Upon absorption of ultraviolet (UV) radiation, the molecule can be excited to a higher energy state, leading to a variety of chemical transformations. netsci-journal.com

The specific photolytic degradation mechanisms for this compound have not been extensively studied. However, research on other furan derivatives suggests that potential pathways include photoisomerization, ring-opening, and the formation of various degradation products. For instance, the photolysis of furan in the gas phase has been shown to produce cyclopropene (B1174273) and carbon monoxide. netsci-journal.com In aqueous solutions, the presence of dissolved organic matter and other photosensitizers can influence the rate and products of photolytic degradation. nih.gov

Microbial Degradation and Biotransformation Studies

Microorganisms play a critical role in the environmental breakdown of organic compounds. The biodegradation of this compound is expected to proceed through initial hydrolysis to 2-furanacetic acid, which can then be further metabolized by various soil and aquatic microorganisms.

Aerobic Degradation Processes

Under aerobic conditions, many furan derivatives are readily biodegradable. mdpi.com The aerobic degradation pathway for furfural (B47365), a related compound, has been extensively studied and provides a likely model for the breakdown of 2-furanacetic acid. In this pathway, furfural is first oxidized to 2-furoic acid. nih.gov It is plausible that 2-furanacetic acid, the hydrolysis product of the target compound, would enter a similar degradation cascade.

Studies have identified various bacteria, such as species of Pseudomonas, capable of utilizing furan compounds as a sole carbon and energy source. mdpi.com The degradation of 2-furoic acid typically proceeds through the formation of 2-oxoglutarate, which can then enter the central metabolic pathways of the microorganism. nih.gov

Table 2: Key Intermediates in the Postulated Aerobic Degradation of this compound

Initial CompoundHydrolysis ProductKey IntermediateCentral Metabolite
This compound2-Furanacetic acid(Postulated) Furoyl-CoA2-Oxoglutarate

Anaerobic Degradation Processes

Under anaerobic conditions, the degradation of furan compounds can also occur, although the pathways and microbial communities involved may differ from aerobic processes. The anaerobic decomposition of ascorbic acid, for example, has been shown to produce 2,5-dihydro-2-furoic acid. researchgate.net

The anaerobic digestion of various organic wastes can lead to the formation of carboxylic acids. nrel.govnih.govnih.gov It is conceivable that under anaerobic conditions, the furan ring of 2-furanacetic acid could be opened, leading to the formation of various short-chain fatty acids that can be further metabolized by anaerobic microorganisms.

Autoxidation and Oxidative Stability in Environmental Contexts

Furan rings are susceptible to autoxidation, a process of slow oxidation by atmospheric oxygen. acs.orgyoutube.com This can lead to the formation of various oxidation products and contribute to the degradation of the compound in the environment. The presence of substituents on the furan ring can influence its oxidative stability.

The atmospheric oxidation of furan and its derivatives is often initiated by reaction with hydroxyl radicals (OH), leading to the formation of highly reactive intermediates that can undergo ring-opening and further oxidation. acs.orgnih.gov In aqueous environments, the oxidation of furans can result in the formation of dicarbonyl compounds. mdpi.com While specific studies on the autoxidation of this compound are limited, the inherent reactivity of the furan moiety suggests that it is likely to undergo oxidative degradation in the presence of oxygen and other oxidants.

Sorption and Mobility in Environmental Compartments (e.g., Soil, Water)

The movement of this compound through soil and aquatic systems is influenced by its tendency to sorb to solid phases such as soil organic matter and clay minerals. The sorption of organic compounds to soil is a key process that affects their bioavailability, degradation rates, and potential for leaching into groundwater. d-nb.infonih.govnih.gov

The sorption of heterocyclic compounds containing oxygen, like furan derivatives, is generally controlled by non-specific interactions (partitioning) with soil organic carbon. d-nb.infonih.gov The mobility of a compound in soil is inversely related to its sorption coefficient. Compounds with low sorption coefficients are more mobile and have a higher potential to leach into groundwater.

Given the polar nature of the ester group and the furan ring, this compound is expected to have a relatively low to moderate sorption affinity for soil organic matter, suggesting a potential for mobility in the environment. However, upon hydrolysis to 2-furanacetic acid, the resulting carboxylate anion at neutral to alkaline pH would be more water-soluble and exhibit even lower sorption and higher mobility.

Table 3: Factors Influencing the Sorption and Mobility of this compound and its Hydrolysis Product

CompoundDominant InteractionExpected Sorption to Soil Organic MatterExpected Mobility in Soil
This compoundPartitioningLow to ModerateModerate to High
2-Furanacetic acid (anionic form)Electrostatic repulsionLowHigh

Occurrence in Industrial Effluents and Waste Streams

The presence of this compound in industrial effluents and waste streams is not well-documented in publicly available scientific literature. Direct quantitative data from the monitoring of industrial discharge for this specific compound is scarce. However, the potential for its occurrence can be inferred from an understanding of industrial chemical synthesis, particularly within the pharmaceutical sector.

Furan derivatives are significant intermediates in the manufacturing of various pharmaceuticals. A notable example is the synthesis of the second-generation cephalosporin (B10832234) antibiotic, cefuroxime (B34974). A key precursor in this synthesis is (Z)-2-methoxyimino-2-(fur-2-yl) acetic acid (SMIA), a compound structurally related to this compound. The industrial production of such complex organic molecules often involves multi-step syntheses where not all intermediates and reactants are fully consumed.

During the synthesis of cefuroxime, for instance, various furan-containing compounds are utilized and formed. While some modern synthesis routes are described as "green," potentially resulting in wastewater with non-toxic compounds like ammonium (B1175870) chloride, carbon monoxide, and carbon dioxide, other processes are known to generate byproducts. For example, the formation of lactone byproducts has been reported in certain cefuroxime synthesis methods.

Given that this compound can be an intermediate in the synthesis of more complex furan derivatives, it is plausible that it could be present in the waste streams of facilities producing these chemicals. Incomplete reactions or side reactions could lead to its discharge into industrial wastewater.

Wastewater from pharmaceutical manufacturing, especially from plants producing cephalosporin antibiotics, is recognized as a complex effluent. These streams can contain a variety of organic molecules, including residual starting materials, intermediates, and byproducts of the synthesis process. While studies have focused on the presence of the final active pharmaceutical ingredients (APIs) like cefuroxime in wastewater, the characterization of all intermediate compounds is less common.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are capable of identifying and quantifying a wide range of organic compounds, including furan derivatives, in environmental and wastewater samples. However, the absence of specific studies reporting the detection of this compound suggests it may not have been a target analyte in monitoring programs, or its concentrations are below the detection limits of the methods used.

The following table summarizes the potential for the presence of this compound in industrial effluents based on related chemical processes.

Table 1: Potential for Occurrence of this compound and Related Compounds in Industrial Effluents

Industrial Sector Related Chemical Process Potential for Occurrence of this compound Related Compounds Detected or Expected
Pharmaceutical Synthesis of Cefuroxime Inferred, as a potential unreacted intermediate or byproduct. No direct detection data available. (Z)-2-methoxyimino-2-(fur-2-yl) acetic acid (SMIA), Lactone byproducts, Cefuroxime
Fine Chemicals Synthesis of Furan Derivatives Possible, depending on the specific synthesis pathways employed. Various furan-containing intermediates and final products.

It is important to note that the information in this table is based on an indirect assessment of industrial processes. Further research, including targeted monitoring of industrial effluents from relevant manufacturing sites, is necessary to determine the actual occurrence and concentrations of this compound in the environment.

Derivatization for Advanced Research Applications

Modification of the Furan (B31954) Ring for Novel Compound Synthesis

The furan ring of 2-Furanacetic acid, methyl ester is a prime target for chemical modification to generate a diverse library of novel compounds. Its electron-rich nature makes it susceptible to various electrophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Introduction of Substituents for Structure-Activity Relationship Studies

The systematic introduction of substituents onto the furan ring is a cornerstone of structure-activity relationship (SAR) studies. By modifying the electronic and steric properties of the parent molecule, researchers can gain insights into how these changes affect its biological activity or chemical reactivity.

A prominent example of this approach is the synthesis and biological evaluation of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound structurally related to methyl 2-furanacetate. In these studies, the hydroxymethyl group at the 5-position serves as a handle for further functionalization. For instance, formylation of the furan ring at the 5-position using the Vilsmeier-Haack reaction creates a reactive aldehyde group. orientjchem.orgijpcbs.com This aldehyde can then be converted to various amine derivatives through reductive amination. orientjchem.org

The subsequent biological evaluation of these derivatives, for example, against cancer cell lines, reveals crucial SAR data. The introduction of different amine-containing moieties can significantly impact the compound's cytotoxicity. For instance, the synthesis of an amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297), from a methyl-5-(hydroxymethyl)-2-furan carboxylate precursor, demonstrated potent biological activity against the HeLa cell line. orientjchem.orgresearchgate.net This highlights the importance of the substituent at the 5-position in modulating the biological profile of the furan scaffold.

Furthermore, the synthesis of 3-phenyl-5-methyl-2H,5H-furan-2-ones, where substituents on the phenyl ring were varied, has been shown to tune the antifungal activity of the furanone core. organic-chemistry.orgnih.gov This principle of modifying a substituent attached to the furan ring to optimize biological activity is directly applicable to derivatives of this compound.

Metal-catalyzed cross-coupling reactions also offer a powerful tool for introducing a wide range of substituents. For instance, iron-catalyzed cross-coupling reactions have been successfully employed with furan derivatives in green solvents like 2-methyltetrahydrofuran, demonstrating the feasibility of creating diverse C-C bonds with excellent functional group tolerance. nih.gov Palladium-catalyzed oxidative homocoupling of methyl 2-furoate is another method to create bifuran structures, expanding the structural diversity of furan-based compounds. researchgate.net

Preparation of Functionalized Derivatives for Specific Research Probes

The derivatization of this compound can be specifically directed towards the creation of research probes, such as fluorescent molecules, designed to interact with and report on biological systems. The furan moiety can serve as a core scaffold for the attachment of fluorophores and recognition elements.

The synthesis of fluorescent probes often involves coupling a fluorescent reporter molecule to a bioactive scaffold. Furan-decorated nucleoside analogues have been developed as fluorescent probes to study nucleic acids. nih.gov For example, 5-(fur-2-yl)-2'-deoxyuridine has been identified as a promising fluorescent probe due to its sensitivity to its microenvironment. nih.gov This furan-containing nucleoside can be incorporated into DNA oligonucleotides to form stable duplexes with favorable fluorescent features. nih.gov This concept can be adapted to this compound, where the furan ring could be functionalized with a fluorescent dye to create probes for various biological targets. The synthesis of such probes would typically involve standard coupling reactions to attach the dye molecule to the furan ring or a functional group on the ring. rsc.org

Another innovative approach is the development of reactivity-based probes. A molecular probe containing a maleimide (B117702) group has been designed to undergo a Diels-Alder reaction with furan moieties, allowing for the covalent labeling and subsequent identification of furan-containing natural products in complex mixtures. beilstein-journals.org This strategy could be employed to develop specific probes for enzymes that process furan-containing substrates, with the derivative of this compound acting as the recognition element.

The synthesis of such probes often starts with the introduction of a versatile functional group onto the furan ring, such as a formyl group via the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.orgwikipedia.orgnumberanalytics.comresearchgate.net This aldehyde can then be used in a variety of subsequent reactions to attach the desired reporter group.

Isomerization Studies for Comprehensive Structural Elucidation

The study of isomerization in furan derivatives, including those of this compound, is crucial for a complete understanding of their structure and reactivity. Isomerization can lead to different spatial arrangements of atoms, which can have profound effects on the molecule's properties and biological activity.

Photochemical isomerization is a key area of investigation for furan compounds. Theoretical studies on 2-methylfuran (B129897) have shown that upon photoexcitation, the molecule can undergo rearrangement to produce 3-methylfuran. nih.gov This process involves the formation of intermediates and intersystem crossing between electronic states. Similar photochemical rearrangements could be anticipated for this compound, potentially leading to the formation of its 3-substituted isomer. rsc.org Experimental studies on the thermal decomposition of 2-methylfuran have also revealed complex reaction pathways involving ring cleavage and the formation of various smaller molecules. capes.gov.br

Acid-catalyzed isomerization is another important transformation for furan-containing molecules, particularly in the context of carbohydrates where furanose (five-membered) and pyranose (six-membered) rings can interconvert. Studies on methyl 2-deoxy-D-arabino-hexosides have detailed the kinetics and mechanisms of the acid-catalyzed isomerization between their furanoside and pyranoside forms. nih.gov While this compound itself does not have a sugar-like structure, the principles of acid-catalyzed ring-opening and closing are relevant to understanding potential side reactions or transformations under acidic conditions.

The numbering of the furan ring is critical in discussing isomerization. In 2-methylfuran, the carbon atoms of the ring are numbered starting from the oxygen atom as 1, with the methyl-substituted carbon being C2. researchgate.net Isomerization would involve the migration of the substituent from one carbon position to another, for example, from C2 to C3.

Q & A

Q. What analytical techniques are recommended for identifying 2-Furanacetic acid methyl ester in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Use a fused silica column (e.g., SP-2560, 100 m length, 0.25 mm internal diameter) with a temperature gradient starting at 60°C (1 min hold), ramping to 280°C at 5°C/min, and holding for 10 min. Key identifiers include retention times (e.g., ~14.5–14.6 min in seaweed extracts) and mass peaks at m/z 78, 87, and 129 . For validation, compare with Methyl Esters Mix Standards (C4-C24) and confirm via fragmentation patterns using GC-MS libraries .

Q. How is 2-Furanacetic acid methyl ester synthesized from its carboxylic acid precursor?

  • Methodological Answer : Alkaline transesterification is effective. React 2-Furanacetic acid with methanol using sodium methoxide (NaOCH₃) as a catalyst. Typical conditions: 60–70°C for 1–2 hours under reflux, followed by neutralization and purification via liquid-liquid extraction. Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) as the mobile phase .

Q. How is the purity of 2-Furanacetic acid methyl ester derivatives assessed?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–254 nm. For higher sensitivity, employ fluorescence detection (excitation: 295 nm, emission: 330 nm). Purity ≥97% can be confirmed via integration of chromatographic peaks, with residual solvents quantified using headspace GC .

Advanced Research Questions

Q. How can discrepancies in reaction yields during synthesis be resolved?

  • Methodological Answer : Perform a factorial design of experiments (DoE) to isolate critical variables (e.g., catalyst concentration, reaction time). For example, optimize acid-neutralization steps (e.g., 0.5–2.0% H₂SO₄) to minimize皂化 (saponification) byproducts. Validate using predictive models comparing experimental and theoretical yields (e.g., corn oil methyl ester studies show 85–92% yield at 60 min vs. 120 min reactions) .

Q. What strategies minimize byproduct formation during esterification?

  • Methodological Answer : Use water-free conditions and inert gas purging to prevent hydrolysis. Catalytic systems like BF₃-methanol or immobilized lipases reduce side reactions. For example, ultrasonic tubular reactors enhance mixing efficiency, achieving 94% methyl ester yield in palm oil distillates versus 78% in batch reactors .

Q. What are the comparative advantages of acid vs. base catalysts for esterification?

  • Methodological Answer : Base catalysts (e.g., NaOCH₃) are faster for refined oils but sensitive to free fatty acid (FFA) content. Acid catalysts (e.g., H₂SO₄) tolerate high FFA (>2%) but require higher temperatures. Hybrid approaches (e.g., acid pretreatment followed by base catalysis) optimize yield in low-quality feedstocks, as demonstrated in biodiesel studies .

Q. How to design kinetic models for two-step synthesis processes?

  • Methodological Answer : Develop a pseudo-first-order kinetic model incorporating mass transfer and reaction rate constants. For example, simulate triglyceride-to-diglyceride and diglyceride-to-methyl ester steps using Arrhenius equations. Validate against experimental data (e.g., FAME concentration profiles) with <5% error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.